molecular formula C20H26N4O3 B4994678 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline

5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline

Cat. No. B4994678
M. Wt: 370.4 g/mol
InChI Key: VNGZFJXEGLRVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline, commonly known as DETA NONOate, is a chemical compound that has been widely used in scientific research as a nitric oxide donor. Nitric oxide (NO) is a signaling molecule that plays a critical role in various physiological and pathological processes in the human body. DETA NONOate is a potent NO donor that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.

Mechanism of Action

DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate releases 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline in a controlled and sustained manner, which can activate various signaling pathways in the human body. This compound activates the soluble guanylate cyclase (sGC) enzyme, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical and physiological effects:
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been shown to have various biochemical and physiological effects in the human body. It can induce vasodilation, which can improve blood flow and reduce blood pressure. It can also inhibit platelet aggregation, which can reduce the risk of blood clots. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has several advantages for lab experiments. It is a potent and selective 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline donor that can be used to study the effects of this compound on various physiological processes. It can also be used to investigate the potential therapeutic applications of this compound in various diseases. However, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has some limitations for lab experiments. It can be unstable and decompose rapidly, which can affect the accuracy and reproducibility of the experiments. It can also have cytotoxic effects at high concentrations, which can limit its use in cell culture studies.

Future Directions

DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has great potential for future research in various fields. One potential direction is to investigate its therapeutic applications in cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. Another direction is to study its effects on cancer cells and its potential as an anti-cancer agent. Additionally, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate can be used to investigate the role of 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline in various physiological and pathological processes, such as inflammation, oxidative stress, and neurodegenerative diseases. Further research is needed to fully understand the potential of DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate and its applications in various fields of research.
Conclusion:
In conclusion, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate is a potent this compound donor that has been extensively studied for its potential therapeutic applications in various diseases. It releases this compound in a controlled and sustained manner, which can activate various signaling pathways in the human body. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential of DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate and its applications in various fields of research.

Synthesis Methods

DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate can be synthesized by reacting 2-nitro-5-(3,5-dimethyl-1-piperazinyl)aniline with 2-chloroethyl phenoxyacetate in the presence of a base, such as sodium carbonate. The reaction yields DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate as a yellow solid.

Scientific Research Applications

DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been widely used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a critical role in various physiological and pathological processes in the human body. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.

properties

IUPAC Name

5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-13-23(14-16(2)22-15)17-8-9-20(24(25)26)19(12-17)21-10-11-27-18-6-4-3-5-7-18/h3-9,12,15-16,21-22H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGZFJXEGLRVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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